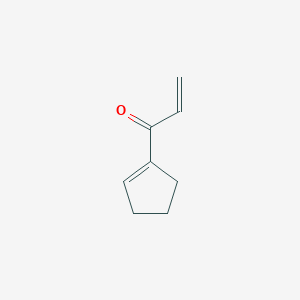

1-(Cyclopent-1-en-1-yl)prop-2-en-1-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(cyclopenten-1-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-8(9)7-5-3-4-6-7/h2,5H,1,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFMRFANMOYJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498966 | |

| Record name | 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62672-81-5 | |

| Record name | 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Field of α,β Unsaturated Cycloketones

α,β-Unsaturated carbonyl compounds are organic molecules that feature a carbonyl group conjugated with a carbon-carbon double bond. wikipedia.org This class of compounds, which includes enones and enals, is characterized by the general structure (O=CR)−Cα=Cβ−R. wikipedia.org Due to this conjugation, these compounds exhibit electrophilicity at both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack at either site. wikipedia.org This pattern of reactivity at the β-carbon is known as vinylogous reactivity. wikipedia.org

1-(Cyclopent-1-en-1-yl)prop-2-en-1-one fits within this class as a cyclic α,β-unsaturated ketone, often referred to as a cycloketone or cycloenone. Cyclopentenones are a frequently encountered type of cyclic enone and serve as fundamental building blocks in organic chemistry. thieme-connect.com They are key components in a vast number of natural products, such as jasmone (B1672801) and various prostaglandins, and are considered powerful synthons for creating bioactive target molecules. wikipedia.orgacs.org The primary mode of reaction for these compounds is the 1,4-conjugate addition of nucleophiles to the β-position of the enone system, a fundamental bond-forming reaction in organic synthesis. researchgate.netmdpi.com

Structural Features and Their Influence on Reactivity

The chemical behavior of 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one is directly governed by its molecular architecture. Its structure consists of a five-membered cyclopentene (B43876) ring bonded to a propenone side chain. smolecule.com This arrangement of functional groups—a cyclic alkene and an α,β-unsaturated ketone—dictates its reactivity. smolecule.com

The key structural features include:

An α,β-Unsaturated Ketone System: This conjugated system is the primary site of reactivity. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and thus susceptible to attack by nucleophiles. wikipedia.org

A Cyclopentene Ring: Unlike planar rings, the five-membered cyclopentene ring adopts a non-planar, puckered conformation, such as an envelope or half-chair shape, to minimize torsional strain. smolecule.com The presence of the double bond within the ring restricts its conformational flexibility, forcing the adjacent carbon atoms into a plane. smolecule.com

These structural elements enable this compound to participate in several important chemical transformations. As an enone, it readily undergoes nucleophilic conjugate additions, including the Michael reaction. smolecule.comwikipedia.org In this reaction, weaker nucleophiles preferentially attack the β-carbon (1,4-addition). pressbooks.pub The compound can also function as a dienophile in Diels-Alder reactions, reacting with dienes to form cyclohexene (B86901) derivatives. smolecule.comwikipedia.org

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀O nih.gov |

| Molar Mass | 122.16 g/mol |

| Appearance | Data not available |

Table 2: Characteristic Reactions of this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Conjugate Addition (Michael Reaction) | Nucleophiles attack the electrophilic β-carbon of the α,β-unsaturated system. smolecule.comresearchgate.net |

| Diels-Alder Reaction | The compound acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. smolecule.comwikipedia.org |

| 1,2-Nucleophilic Addition | Strong nucleophiles may attack the carbonyl carbon directly. |

| Polymerization | Due to extended conjugation, α,β-unsaturated carbonyls are prone to polymerization. wikipedia.org |

Computational and Theoretical Investigations into the Reactivity and Structure of 1 Cyclopent 1 En 1 Yl Prop 2 En 1 One

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like 1-(cyclopent-1-en-1-yl)prop-2-en-1-one, DFT could provide significant insights into its reaction mechanisms. However, specific DFT studies detailing the reaction mechanisms of this particular compound, such as its cycloadditions, are not readily found in the existing literature.

Regioselectivity in cycloaddition reactions is a key aspect that can be analyzed using DFT by comparing the activation energies of different possible reaction pathways. While this compound is known to participate in cycloadditions, serving as a dienophile or electrophile, specific computational studies that analyze the regioselectivity of these reactions are not available. smolecule.com Such a study would typically involve calculating the energies of the transition states for the formation of different regioisomers to predict the major product.

The characterization of transition states is crucial for understanding the kinetics and mechanism of a chemical reaction. DFT calculations are the standard tool for locating and characterizing transition state structures and their corresponding energies. For this compound, no specific published data on the characterization of transition states for its reactions, including cycloadditions, could be identified.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory and Frontier Molecular Orbital (FMO) analysis are fundamental in predicting the reactivity of chemical compounds. The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species often governs the outcome of a reaction. For this compound, a full FMO analysis, including the energies and coefficients of the HOMO and LUMO, would be necessary to predict its behavior in pericyclic reactions. Unfortunately, a specific FMO analysis for this compound is not documented in the available literature.

A general representation of the frontier orbitals for a generic α,β-unsaturated ketone is provided in the table below for illustrative purposes, as specific data for the title compound is unavailable.

| Orbital | General Description | Predicted Location of High Coefficient |

| HOMO | The highest energy orbital containing electrons. | Typically has a large coefficient on the C=C double bond. |

| LUMO | The lowest energy orbital without electrons. | Typically has large coefficients on the carbonyl carbon and the β-carbon of the C=C double bond. |

This table is illustrative and not based on specific calculations for this compound.

Prediction of Conformational Preferences and Stereochemical Outcomes

Computational methods are invaluable for predicting the stable conformations of a molecule and the stereochemical outcomes of its reactions. For this compound, it is understood that the cyclopentene (B43876) ring adopts a non-planar, puckered conformation to minimize torsional strain. smolecule.com The conjugation between the carbonyl group and the two double bonds favors a planar arrangement of this part of the molecule to maximize π-orbital overlap. smolecule.com Computational studies have suggested that the most stable conformation would feature the prop-2-en-1-one group oriented to maximize this conjugation. smolecule.com

However, detailed computational studies that provide specific dihedral angles, energy differences between various conformers, or predictions of stereochemical outcomes in its reactions are not available in the reviewed sources.

Advanced Spectroscopic and Crystallographic Characterization of 1 Cyclopent 1 En 1 Yl Prop 2 En 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules like 1-(cyclopent-1-en-1-yl)prop-2-en-1-one. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment of hydrogen and carbon atoms, allowing for a complete structural assignment.

The ¹H NMR spectrum of this compound provides specific signals for each unique proton in the molecule. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. The conjugated system, consisting of the cyclopentene (B43876) ring, the carbonyl group, and the vinyl group, significantly affects the chemical shifts of the olefinic protons, causing them to appear in the downfield region of the spectrum (typically δ 5.0-7.5 ppm). oregonstate.edu

The protons on the cyclopentene ring would exhibit characteristic multiplets. The vinylic proton on the cyclopentene ring is expected to be deshielded by the adjacent carbonyl group. The allylic protons (CH₂ groups adjacent to the double bond) would appear at intermediate chemical shifts, while the other aliphatic protons would be found further upfield.

Expected ¹H NMR Chemical Shifts for this compound: This data is predicted based on analogous structures and typical chemical shift ranges.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Vinylic H (on cyclopentene ring) | ~6.8 - 7.2 | Triplet (t) |

| Vinylic H (α to C=O) | ~6.0 - 6.4 | Doublet of doublets (dd) |

| Vinylic H (β to C=O, cis) | ~5.8 - 6.1 | Doublet of doublets (dd) |

| Vinylic H (β to C=O, trans) | ~6.2 - 6.6 | Doublet of doublets (dd) |

| Allylic CH₂ (on cyclopentene ring) | ~2.4 - 2.7 | Multiplet (m) |

| Aliphatic CH₂ (on cyclopentene ring) | ~1.9 - 2.2 | Multiplet (m) |

Data table generated based on typical values for α,β-unsaturated ketones and cyclopentene derivatives. oregonstate.educhemicalbook.com

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The most downfield signal is typically that of the carbonyl carbon, due to the strong deshielding effect of the oxygen atom (expected around δ 190-200 ppm). The sp²-hybridized carbons of the two double bonds would appear in the δ 120-150 ppm range. The sp³-hybridized carbons of the cyclopentene ring would be found in the upfield region of the spectrum (δ 20-40 ppm).

Expected ¹³C NMR Chemical Shifts for this compound: This data is predicted based on analogous structures and typical chemical shift ranges.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O | 195 - 205 |

| Quaternary C (on cyclopentene ring) | 145 - 155 |

| Vinylic CH (on cyclopentene ring) | 135 - 145 |

| Vinylic CH (α to C=O) | 128 - 135 |

| Vinylic CH₂ (β to C=O) | 125 - 132 |

| Allylic CH₂ (on cyclopentene ring) | 30 - 35 |

| Aliphatic CH₂ (on cyclopentene ring) | 20 - 25 |

Data table generated based on typical values for α,β-unsaturated ketones and cyclopentene derivatives. researchgate.net

For complex molecules or to unambiguously confirm structural assignments, two-dimensional (2D) NMR techniques are employed. mnstate.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. libretexts.org It would show correlations between the vinylic protons of the prop-2-en-1-one moiety and between adjacent protons within the cyclopentene ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would be used to definitively assign each proton signal to its corresponding carbon in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the vinylic proton on the cyclopentene ring to the carbonyl carbon, confirming the connection between the ring and the propenone side chain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₉H₁₀O), MS can confirm the molecular weight (134.18 g/mol ) and provide structural information through analysis of its fragmentation patterns. nih.gov

Upon ionization, the molecular ion ([M]⁺) is formed and can undergo fragmentation to produce smaller, characteristic ions. The fragmentation of α,β-unsaturated ketones is well-studied and often involves cleavages adjacent to the carbonyl group (α-cleavage) and rearrangements. researchgate.net

Expected Mass Fragments for this compound:

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 134 | [C₉H₁₀O]⁺ | Molecular Ion |

| 105 | [C₇H₅O]⁺ | Loss of ethyl radical (•C₂H₅) |

| 79 | [C₆H₇]⁺ | Loss of propenoyl radical (•CH₂CHCO) |

| 67 | [C₅H₇]⁺ | Cyclopentenyl cation |

| 55 | [C₃H₃O]⁺ | Acryloyl cation |

Data table generated based on common fragmentation patterns of α,β-unsaturated ketones. nih.govresearchgate.net

Mass spectrometry is a key tool in studying the biotransformation or metabolism of compounds. If this compound were subjected to metabolic processes, MS could be used to identify the resulting metabolites. As an α,β-unsaturated ketone, potential biotransformations could include the reduction of the carbon-carbon double bond or the reduction of the carbonyl group to a hydroxyl group. These transformations would result in predictable mass shifts in the molecular ion (e.g., an increase of 2 Da for a reduction). By comparing the mass spectra of the parent compound with those of its metabolites, the nature of the biotransformation can be elucidated.

Ionic mass fragmentography, also known as Selected Ion Monitoring (SIM), is a highly sensitive MS technique where the instrument is set to detect only specific fragment ions. This method is valuable for mechanistic studies of reactions involving the title compound. For instance, α,β-unsaturated ketones are known Michael acceptors, readily undergoing conjugate addition reactions. wikipedia.orgewadirect.comlscollege.ac.in In a study of a Michael addition reaction involving this compound, SIM could be used to quantitatively track the disappearance of the molecular ion of the starting material (m/z 134) and the appearance of the molecular ion of the product. By monitoring characteristic ions of reactants, intermediates, and products over time, detailed kinetic information can be obtained, providing insight into the reaction mechanism. lscollege.ac.in

X-ray Crystallography for Solid-State Structural Determination

The analysis of enone derivatives, such as substituted cyclopentenones and chalcones, reveals common structural motifs. researchgate.net These molecules often exhibit near-planarity in their conjugated systems to maximize π-orbital overlap. The solid-state structure is crucial for understanding physical properties and for the unambiguous assignment of stereochemistry in chiral derivatives.

Below is a representative table of crystallographic data for a related cyclopentenone derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C19H16Cl2O2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.432(3) |

| c (Å) | 11.567(2) |

| β (°) | 109.87(3) |

| Volume (Å3) | 1698.5(6) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm3) | 1.365 |

Table 1: Representative Crystallographic Data for 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, a derivative of cyclopentenone. Data compiled from similar structures found in the literature. researchgate.net

X-ray crystallography is an indispensable tool for the unambiguous determination of the absolute configuration of chiral molecules, which is essential for distinguishing between enantiomers and diastereomers. researchgate.netnih.gov

Diastereomers , which are stereoisomers that are not mirror images of each other, possess different physical properties. masterorganicchemistry.com When a derivative of this compound containing multiple chiral centers is synthesized, the resulting diastereomers can often be separated by fractional crystallization due to differences in their crystal packing and solubility. Subsequent X-ray analysis of a single crystal of each diastereomer provides its precise three-dimensional structure, confirming the relative configuration of all stereocenters. researchgate.net

Enantiomers , which are non-superimposable mirror images, have identical physical properties in an achiral environment, making their separation challenging. masterorganicchemistry.com The resolution of enantiomers often involves derivatization with a chiral resolving agent to form a pair of diastereomers, which can then be separated. acs.org X-ray crystallography plays a crucial role in assigning the absolute configuration of a resolved enantiomer. This is typically achieved through anomalous dispersion, an effect that occurs when the X-ray wavelength is near the absorption edge of a heavier atom in the structure. researchgate.net For organic molecules composed primarily of light atoms (C, H, O, N), the use of Cu Kα radiation is often necessary to produce a measurable anomalous scattering effect to confidently assign the absolute configuration. researchgate.net The resulting structural model allows for the definitive assignment of (R) or (S) configuration to each chiral center. acs.org

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.netrsc.org The analysis of these interactions is critical for understanding the stability and physical properties of the solid state. For derivatives of this compound, several types of interactions are expected to be significant.

Hydrogen Bonds: While the parent compound lacks strong hydrogen bond donors, derivatives containing hydroxyl, amine, or amide groups can form conventional O-H···O, N-H···O, or O-H···N hydrogen bonds. More commonly, weaker C-H···O hydrogen bonds are observed, where an activated C-H bond (e.g., from the alkene or cyclopentene ring) acts as the donor and the carbonyl oxygen acts as the acceptor. researchgate.netnih.gov These interactions, though weak, can be numerous and collectively play a significant role in the crystal packing. nih.gov

π-π Stacking: Derivatives containing aromatic rings (e.g., phenyl groups) can exhibit π-π stacking interactions. These occur when the planes of the aromatic rings are arranged in a parallel or near-parallel fashion, contributing to lattice stability through electrostatic and dispersion forces.

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| C-H···O | Weak hydrogen bond between a carbon-bound hydrogen and a carbonyl oxygen. | 2.9 - 3.5 |

| π-π Stacking | Attractive interaction between the π-systems of aromatic rings. | 3.3 - 3.8 (centroid-centroid) |

| Halogen Bonding | Interaction involving a halogen atom (e.g., Cl, Br) as an electrophilic center. | Varies (e.g., Cl···Cl ~3.5) |

| Dispersion Forces | General attractive forces arising from temporary induced dipoles. | N/A |

Table 2: Common Intermolecular Interactions in Crystals of Enone Derivatives. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. wikipedia.org The conjugated system of this compound, which consists of a C=C double bond in conjugation with a C=O carbonyl group (an α,β-unsaturated ketone or enone), acts as a chromophore that gives rise to characteristic electronic transitions. libretexts.org

The primary transitions observed for such enone systems are:

π → π* Transition: This is an allowed transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com These transitions are typically high in intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). For conjugated enones, this absorption is often referred to as the K-band. wikipedia.orglibretexts.org

n → π* Transition: This is a formally forbidden transition involving the excitation of an electron from a non-bonding (n) lone pair orbital on the oxygen atom to a π* antibonding orbital. youtube.com These transitions are characterized by their low intensity (small ε value) and occur at longer wavelengths (lower energy) compared to the π → π* transition. libretexts.org This absorption is often referred to as the R-band. wikipedia.org

The position of the absorption maximum (λmax) is sensitive to the molecular structure and the solvent. Extending the conjugation by adding more double bonds or aromatic rings typically results in a bathochromic shift (a shift to a longer wavelength), as this decreases the energy gap between the HOMO and LUMO. libretexts.orgresearchgate.net The polarity of the solvent can also influence the λmax values; π → π* transitions often undergo a red shift (to longer wavelength) in more polar solvents, while n → π* transitions typically experience a hypsochromic or blue shift (to shorter wavelength). libretexts.orgrsc.org

| Transition | Typical λmax Range (nm) | Typical Molar Absorptivity (ε) | Characteristics |

|---|---|---|---|

| π → π | 210 - 250 | > 10,000 | High intensity (allowed), shifts to longer λ with increased conjugation. |

| n → π | 300 - 350 | < 100 | Low intensity (forbidden), often shows a blue shift in polar solvents. |

Table 3: Typical Electronic Transitions for α,β-Unsaturated Ketones. libretexts.orglibretexts.org

Applications of 1 Cyclopent 1 En 1 Yl Prop 2 En 1 One in Chemical Synthesis and Other Scientific Disciplines

Versatile Electrophile in Advanced Organic Synthesis

The chemical reactivity of 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one is largely defined by its nature as a potent electrophile. The conjugated system allows for nucleophilic attack at both the carbonyl carbon and the β-carbon, making it a versatile substrate in several key organic reactions.

Notably, it serves as a Michael acceptor in Michael addition reactions . In these reactions, a wide array of nucleophiles, such as enolates, amines, and thiols, can add to the β-position of the α,β-unsaturated system. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Furthermore, this compound can act as a dienophile in Diels-Alder reactions . This [4+2] cycloaddition with a conjugated diene provides a direct route to the synthesis of complex cyclic and bicyclic structures, which are common motifs in many natural products and pharmaceuticals.

| Reaction Type | Role of this compound | Bond(s) Formed |

| Michael Addition | Electrophile (Michael Acceptor) | C-C, C-N, C-S, etc. |

| Diels-Alder Reaction | Dienophile | Two C-C bonds |

Key Intermediate in the Construction of Complex Organic Molecules

Owing to its reactivity as a versatile electrophile, this compound is a valuable intermediate in multi-step synthetic sequences aimed at the construction of more elaborate molecular architectures. Its ability to introduce a functionalized cyclopentene (B43876) ring and a reactive carbonyl group into a molecule makes it a useful building block for creating intricate carbon skeletons.

The products resulting from Michael additions and Diels-Alder reactions using this compound can be further manipulated to introduce additional stereocenters and functional groups. For instance, the ketone functionality can be reduced, oxidized, or converted into other functional groups, while the newly formed single bonds from addition reactions can set the stereochemistry for subsequent transformations.

Precursor for the Synthesis of Natural Products and Bioactive Analogues

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its structural motif is present in numerous bioactive molecules. The cyclopentenone core is a key feature of many natural products, including the prostaglandins.

Role in Prostanoid Synthesis

Prostanoids are a class of lipid-derived signaling molecules that mediate a wide range of physiological processes. A central structural feature of many prostaglandins is a five-membered ring, often a cyclopentenone. Synthetic strategies toward prostanoids and their analogues frequently involve the construction of a functionalized cyclopentenone intermediate. The reactivity of the α,β-unsaturated ketone allows for the introduction of the characteristic side chains of the prostanoid skeleton through conjugate addition reactions. Although direct application of this compound in this context is not explicitly detailed, its chemical nature aligns with the synthetic strategies employed for this class of molecules.

Development of Imidazole-Containing Anticancer Agents

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anticancer properties. The synthesis of certain imidazole-based anticancer agents can involve the reaction of a dicarbonyl compound with an aldehyde and ammonia or an amine. While a direct synthetic route from this compound to imidazole-containing anticancer agents is not prominently reported, α,β-unsaturated ketones can be precursors to 1,4-dicarbonyl compounds, which are key intermediates in some imidazole syntheses.

Application in Biotransformation Studies

Biotransformation studies utilize microorganisms or enzymes to carry out chemical transformations on organic compounds. These studies are crucial for understanding the metabolic fate of xenobiotics (foreign compounds) and for developing environmentally friendly synthetic methods.

Understanding Metabolic Pathways of Related Compounds

This compound, as an α,β-unsaturated ketone, is a substrate of interest in biotransformation studies. The metabolic pathways of such compounds often involve the reduction of the carbon-carbon double bond and/or the carbonyl group. These transformations are typically catalyzed by oxidoreductase enzymes found in various microorganisms. Studying the biotransformation of this compound can provide valuable insights into the metabolic pathways of structurally related xenobiotics, which is important for assessing their potential toxicity and environmental impact.

| Biotransformation Reaction | Enzymatic Process | Potential Product |

| Double Bond Reduction | Ene-reductase activity | Saturated ketone |

| Carbonyl Reduction | Carbonyl reductase activity | Allylic alcohol |

| Combined Reduction | Sequential or concurrent enzymatic action | Saturated alcohol |

Enzymatic Reaction Mimicry

The structure of this compound, featuring a conjugated system, makes it a substrate for enzymes that catalyze reduction reactions, thereby mimicking metabolic processes observed in biological systems. smolecule.com In particular, enzymes from the Old Yellow Enzyme (OYE) family are known to catalyze the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated ketones and aldehydes. nih.govacs.org

The catalytic cycle of OYEs typically follows a bi-bi ping-pong mechanism. researchgate.net In the first half-reaction, the flavin mononucleotide (FMN) cofactor of the enzyme is reduced by a nicotinamide cofactor, such as NADPH. In the subsequent oxidative half-reaction, the reduced FMN transfers a hydride to the β-carbon of the α,β-unsaturated substrate. A proton is then donated to the α-carbon, often by a conserved tyrosine residue in the active site, completing the reduction. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations on the reduction of 2-cyclohexen-1-one by an OYE from Bacillus subtilis have provided deeper insights into this mechanism. nih.gov These studies suggest a stepwise process where hydride transfer from the reduced flavin to the β-carbon of the enone precedes the proton transfer from the active site tyrosine to the α-carbon. nih.gov The interaction between the carbonyl group of the substrate and active site residues, such as histidine, is crucial for substrate binding and polarization, which facilitates the nucleophilic attack by the hydride. nih.gov

While specific kinetic data for the enzymatic reduction of this compound is not extensively documented in publicly available literature, the kinetic parameters for the reduction of a similar cyclic enone, 2-cyclohexen-1-one, by a Class III Old Yellow Enzyme from Rhodococcus opacus (OYERo2a) can serve as a representative example of the enzyme's efficiency.

| Parameter | Value |

|---|---|

| KM (mM) | 1.5 ± 0.2 |

| kcat (s-1) | 0.32 ± 0.01 |

| kcat/KM (s-1M-1) | 213 |

These biotransformation studies are valuable for understanding the metabolic fate of similar compounds and for the potential development of biocatalytic processes for the synthesis of valuable chiral molecules. smolecule.com

Exploratory Research in Materials Science

The unique chemical structure of this compound also makes it a candidate for exploratory research in materials science. The presence of a polymerizable vinyl group and a reactive cyclopentenone moiety offers possibilities for the creation of novel polymers with tailored properties.

The vinyl group of this compound can potentially undergo polymerization through various mechanisms, including free radical, anionic, or cationic polymerization, to form a polymer with pendant cyclopentenone groups. Alternatively, it could be copolymerized with other monomers, such as acrylates, to introduce the cyclopentenone functionality into a range of polymer backbones.

The incorporation of the rigid and polar cyclopentenone ring as a pendant group is expected to significantly influence the properties of the resulting polymer. The rigidity of the cyclic group can increase the glass transition temperature (Tg) of the polymer, making it more suitable for applications requiring thermal stability. Furthermore, the polar carbonyl group can enhance intermolecular forces, potentially leading to increased mechanical strength and affecting the solubility of the polymer.

While direct studies on the polymerization of this compound are not widely reported, research on related systems provides insights. For instance, polyesters containing diarylidenecyclopentanone units in the main chain have been synthesized and characterized. The presence of the cyclopentanone (B42830) moiety in these polymers was found to influence their thermal stability and other physical properties.

The reactive enone functionality within the pendant cyclopentenone group also opens up possibilities for post-polymerization modification. The Michael addition reaction, a conjugate addition of a nucleophile to the β-carbon of the enone, could be employed to further functionalize the polymer, allowing for the attachment of various chemical entities and the fine-tuning of the material's properties for specific applications. wikipedia.org This approach allows for the creation of functional materials with potential uses in coatings, adhesives, and biomedical devices.

Future Prospects and Emerging Research Frontiers for 1 Cyclopent 1 En 1 Yl Prop 2 En 1 One Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

The reactivity of α,β-unsaturated ketones like 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one is well-established, but achieving high levels of chemo-, regio-, and stereoselectivity remains a key objective. Future research will focus on creating sophisticated catalytic systems to control reaction outcomes with greater precision.

One promising area is the use of earth-abundant metal catalysts. For instance, manganese(I) and copper(I) hydride complexes have emerged as effective catalysts for the chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones, leaving the carbonyl group intact. rsc.orgacs.org This contrasts with many traditional methods that can lead to over-reduction to the alcohol. acs.org Organocatalysis also offers powerful strategies for enantioselective transformations. Chiral primary aminothioureas, for example, can activate both the enone and a reaction partner simultaneously, facilitating highly enantioselective and diastereoselective formal aza-Diels-Alder reactions. nih.gov Such bifunctional catalysts could be applied to this compound to generate complex, stereochemically rich heterocyclic structures.

Further advancements are expected in catalytic asymmetric peroxidation, which can convert α,β-unsaturated ketones into chiral peroxides—valuable precursors for β-hydroxy ketones. nih.gov The development of new chiral organic catalysts will be crucial for expanding the scope and efficiency of these transformations. nih.gov

| Catalyst Type | Reaction | Selectivity Enhancement |

| Manganese(I) Hydride Complex | 1,4-Hydrogenation | High chemoselectivity for C=C bond reduction over C=O bond. acs.org |

| Copper(I) Hydride Complex | Hydroboration/Protodeboronation | Chemoselective reduction of C=C bond under hydride-free conditions. rsc.org |

| Chiral Primary Aminothiourea | Formal Aza-Diels-Alder | High enantio- and diastereoselectivity through dual activation. nih.gov |

| Chiral Cinchona Alkaloids | Asymmetric Peroxidation | Enantioselective formation of chiral peroxides. nih.gov |

Investigation of Unexplored Reaction Manifolds

The rich functionality of this compound makes it an ideal substrate for exploring novel reaction manifolds, particularly cascade or domino reactions. These processes, which form multiple chemical bonds in a single operation, offer significant advantages in terms of efficiency and atom economy.

Yne-enones, which are structurally related to the subject compound, have been shown to undergo a variety of diversity-oriented catalytic cascade reactions using metal catalysts (e.g., Pd, Au, Rh) to rapidly assemble molecular complexity. acs.org Similar strategies could be developed for di-enones like this compound, enabling the construction of fused polycyclic systems through controlled cycloadditions or annulations. For example, 1,3-dipolar cycloaddition reactions with pyridinium (B92312) ylides, which have not been extensively reported for cyclic enones, could lead to novel indolizine (B1195054) derivatives. nih.govresearchgate.net

Another frontier is the use of radical reactions. While nucleophilic additions to Michael acceptors are common, radical-based transformations remain less explored. rsc.orgacs.org Developing methods for the radical hydroformylation of the unactivated alkene in the cyclopentene (B43876) ring, for instance, could provide access to new classes of functionalized aldehydes that are otherwise difficult to synthesize. acs.org

Integration with Sustainable Chemical Processes and Technologies

Future applications of this compound chemistry will increasingly emphasize sustainability. This involves the use of greener solvents, renewable reagents, and energy-efficient reaction conditions. A major focus is on replacing hazardous reagents and solvents in fundamental reactions like the Michael addition. acs.orgijsdr.org

Mechanochemistry, which uses mechanical force to drive reactions, offers a solvent-free alternative for Michael additions. nih.gov This technique, combined with the use of "Eco-bases"—catalysts derived from plant matter—can achieve high yields with low catalyst loading, and the catalysts can be recycled multiple times. nih.gov Performing reactions in water is another key goal of green chemistry. The development of catalysts like choline (B1196258) hydroxide, which is non-toxic and can form strong hydrogen bonds to facilitate reactions, enables efficient synthesis of α,β-unsaturated ketones via Claisen-Schmidt condensation in aqueous media. acs.org

The aza-Michael reaction, the addition of an amine to an activated double bond, is being explored as a sustainable alternative to polyurethane synthesis, which typically involves toxic isocyanates. acs.org this compound could serve as a monomer in such polymerizations, leading to the creation of novel, safer, and potentially bio-based materials.

| Sustainable Approach | Reaction Type | Key Advantages |

| Mechanochemistry | Michael Addition | Solvent-free, rapid, low catalyst loading. nih.gov |

| Eco-bases | Michael Addition | Use of bio-sourced, recyclable heterogeneous catalysts. nih.gov |

| Aqueous Synthesis | Claisen-Schmidt Condensation | Avoids organic solvents, uses a non-toxic catalyst. acs.org |

| Aza-Michael Polyaddition | Polymer Synthesis | Creates polyurethane-like thermosets without using toxic isocyanates. acs.org |

Advanced Computational Design and Prediction of New Reactions

Computational chemistry is becoming an indispensable tool for predicting and understanding the reactivity of complex molecules. For a substrate like this compound, computational models can accelerate the discovery of new reactions and catalysts.

Density Functional Theory (DFT) calculations are used to rationalize reactivity trends and elucidate reaction mechanisms. researchgate.netbeilstein-journals.org For instance, the Mayr-Patz equation, which correlates reaction rates with nucleophilicity (N) and electrophilicity (E) parameters, can be used to experimentally determine the electrophilicity of cyclic enones. nih.govrsc.org These experimental values can then be rationalized with quantum-chemically calculated energy profiles, providing deep insight into reactivity. nih.govresearchgate.net

The distortion/interaction model is another powerful computational tool used to predict the reactivity of cycloalkenes in cycloaddition reactions. nih.gov This model analyzes the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. By applying this model, researchers can computationally screen potential reaction partners for this compound and predict which combinations will have favorable reaction kinetics. nih.gov This predictive power can guide experimental efforts, saving time and resources, and has been successfully used to design novel bioorthogonal reactions and photocatalytic syntheses. nih.govmit.edu Furthermore, computational methods are being employed to design enzymes from scratch that can catalyze specific reactions, such as the Morita-Baylis-Hillman reaction, on enone substrates. nih.gov

Synthesis of Structurally Diverse Libraries for Functional Screening

The scaffold of this compound is an excellent starting point for the synthesis of compound libraries for high-throughput screening in drug discovery and materials science. Diversity-oriented synthesis aims to create collections of structurally complex and diverse molecules from a common starting material.

By leveraging robust and high-yielding reactions, the core structure can be systematically modified. For example, transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are ideal for generating libraries. nih.govnih.gov A bromo-substituted analogue of this compound could be coupled with a wide array of boronic acids or alkynes to introduce diverse substituents at specific positions. nih.govnih.gov Subsequent reactions, like a dipolar cycloaddition on an alkyne handle, can further increase the structural diversity of the library. nih.gov

The creation of such libraries provides a valuable resource for identifying molecules with specific biological activities or material properties. The resulting compounds can be submitted to repositories like the NIH Molecular Library Small Molecule Repository (MLSMR) for broad screening against various biological targets. nih.gov

| Library Synthesis Strategy | Key Reactions | Type of Diversity |

| Suzuki Coupling | Palladium-catalyzed reaction of a bromo-enone with various boronic acids. nih.govnih.gov | Introduction of diverse aromatic and vinyl groups. |

| Sonogashira Coupling | Palladium/copper-catalyzed reaction with terminal alkynes. nih.gov | Installation of alkyne handles for further functionalization. |

| Dipolar Cycloaddition | Reaction of an azide (B81097) with an alkyne handle to form triazoles. nih.gov | Generation of heterocyclic diversity. |

| Cascade Reactions | Metal-catalyzed heterocyclization/cross-coupling or cycloaddition cascades. acs.org | Rapid construction of complex and topologically diverse skeletons. |

Q & A

Q. What steps ensure compliance with ethical standards when reporting negative or inconclusive results?

- Methodological Answer : Disclose all experimental parameters, including failed attempts (e.g., unsuccessful crystallization). Use ’s guidelines for supplementary materials to share raw data. Transparency in limitations (e.g., sample degradation in ) strengthens credibility. Cite prior work to distinguish novel contributions from confirmatory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.